2,2-dimethoxy-N-(phenylmethylene)-1-ethanamine

説明

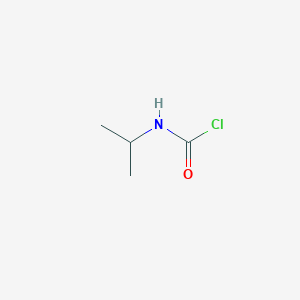

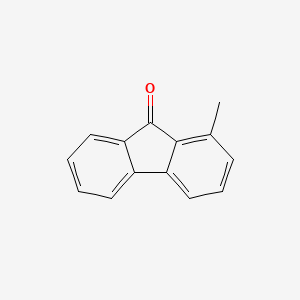

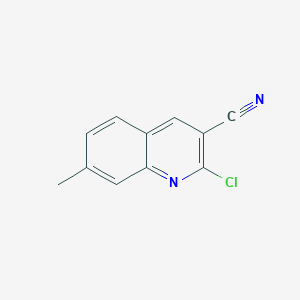

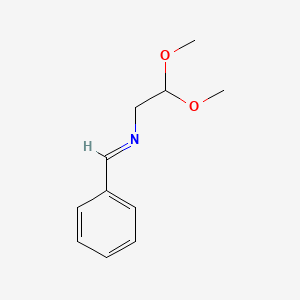

2,2-dimethoxy-N-(phenylmethylene)-1-ethanamine, also known as 2,2-dimethoxy-N-methyl-1-ethanamine, is an organic compound consisting of a methylene group attached to a nitrogen atom and two methoxy groups attached to a carbon atom. This compound is used in a variety of scientific research applications, and is of particular interest due to its ability to interact with a wide range of biological molecules.

科学的研究の応用

Neurochemical Pharmacology

2,2-dimethoxy-N-(phenylmethylene)-1-ethanamine and related compounds have been studied for their action as agonists at 5-HT2A receptors, a characteristic associated with hallucinogenic activity. These compounds demonstrate a biochemical pharmacology consistent with hallucinogenic effects and little psychostimulant activity (Eshleman et al., 2018).

Analytical Characterization in Drug Testing

The compound and its derivatives have been identified in blotter papers seized from the drug market, emphasizing the importance of analytical characterization in forensic science and drug testing (Zuba & Sekuła, 2013).

Metabolic Pathways and Cytochrome P450 Enzymes

Research into the metabolism of compounds like 2,2-dimethoxy-N-(phenylmethylene)-1-ethanamine has highlighted the involvement of cytochrome P450 enzymes. This understanding is crucial for predicting drug interactions and understanding pharmacokinetics (Nielsen et al., 2017).

Synthesis and Antioxidant Activities

The synthesis of new chemicals, including derivatives of 2,2-dimethoxy-N-(phenylmethylene)-1-ethanamine, and their evaluation for antioxidant properties, is an area of active research in medicinal chemistry (Sancak et al., 2012).

Toxicological Studies

Studies have been conducted to assess the toxicological profiles of related compounds, especially in the context of cardiac effects, which is critical for understanding the safety and risks associated with these substances (Yoon et al., 2019).

Corrosion Inhibition in Materials Engineering

Research into cadmium(II) Schiff base complexes, which includes structures related to 2,2-dimethoxy-N-(phenylmethylene)-1-ethanamine, has found applications in corrosion inhibition on mild steel. This demonstrates the compound's relevance beyond pharmacology, extending to materials engineering (Das et al., 2017).

特性

IUPAC Name |

N-(2,2-dimethoxyethyl)-1-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-11(14-2)9-12-8-10-6-4-3-5-7-10/h3-8,11H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRLENKSGYQRKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN=CC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509850 | |

| Record name | (E)-N-(2,2-Dimethoxyethyl)-1-phenylmethanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dimethoxy-N-(phenylmethylene)-1-ethanamine | |

CAS RN |

54879-74-2 | |

| Record name | (E)-N-(2,2-Dimethoxyethyl)-1-phenylmethanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。